(2E)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-2-(phenylsulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a phenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the pyrazole derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Prop-2-enenitrile Moiety: The final step involves the reaction of the intermediate with acrylonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE
- (2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(4-ETHOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE
Uniqueness
The uniqueness of (2E)-2-(BENZENESULFONYL)-3-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C27H23N3O3S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H23N3O3S/c1-2-17-33-24-15-13-21(14-16-24)27-22(20-30(29-27)23-9-5-3-6-10-23)18-26(19-28)34(31,32)25-11-7-4-8-12-25/h3-16,18,20H,2,17H2,1H3/b26-18+ |
InChI Key |
JFXALAQOBBDTJS-NLRVBDNBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.